molecular formula C12H25NO B13061856 N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine

N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine

Cat. No.: B13061856
M. Wt: 199.33 g/mol
InChI Key: JAKWCFJSMBRPPC-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine (CAS: 1343280-37-4) is a cyclohexane-based tertiary amine with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol. It features a cyclohexane ring substituted with methyl groups at positions 3 and 4, along with a 2-ethoxyethylamine side chain. This compound is primarily used in research and industrial applications, though detailed physicochemical data (e.g., melting/boiling points) and biological activity remain unreported in publicly available literature . Current information indicates that the compound is discontinued by suppliers like CymitQuimica, limiting its accessibility for further study .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-4-14-8-7-13-12-6-5-10(2)11(3)9-12/h10-13H,4-9H2,1-3H3

InChI Key

JAKWCFJSMBRPPC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCC(C(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine typically involves the reaction of 3,4-dimethylcyclohexanone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are typically employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines and alcohols.

    Substitution: Formation of new substituted amines or ethers.

Scientific Research Applications

N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties
This compound C₁₂H₂₅NO 199.33 3,4-dimethylcyclohexane, 2-ethoxyethyl Purity ≥95%; no melting/boiling data
N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 3,3,5-trimethylcyclohexane, 2-ethoxyethyl Limited data; CAS 1154559-35-9
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine C₁₈H₂₇N 257.42 Cyclohexyl, dimethylamino-THN* Mp: 137–139°C; HPLC t₁=15.3 min
trans-4-(2′-Chlorophenyl)-N,N-dimethyl-THN-2-amine C₁₈H₂₀ClN 285.81 2-chlorophenyl, dimethylamino-THN Yellow oil; synthesized via 6-step route
4-Ethyl-N-(triazolopyridin-3-ylethyl)cyclohexan-1-amine C₁₆H₂₄N₄ 272.39 Ethyl, triazolopyridinyl-ethyl No reported data

*THN: Tetrahydronaphthalene

Key Comparative Findings

Physicochemical Properties
  • Melting Points : THN derivatives (e.g., compound 5l) exhibit well-defined melting points (137–139°C), whereas cyclohexanamine analogues like this compound lack such data, possibly due to liquid or amorphous solid states .
  • Polarity : The 2-ethoxyethyl group in the target compound introduces polarity, comparable to the chlorophenyl group in compound 5o. However, the latter’s aromatic substituent may enhance stability in biological systems .
Structural Flexibility vs. Rigidity
  • Cyclohexane vs.
Commercial Availability
  • The target compound and its trimethyl analogue (CAS 1154559-35-9) are discontinued, whereas THN derivatives remain accessible for research .

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